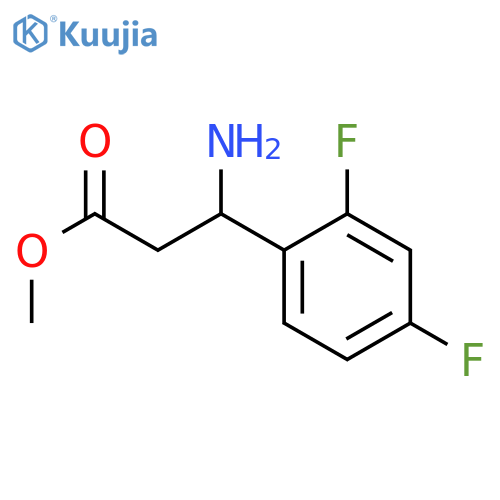

Cas no 1038338-55-4 (methyl 3-amino-3-(2,4-difluorophenyl)propanoate)

1038338-55-4 structure

商品名:methyl 3-amino-3-(2,4-difluorophenyl)propanoate

CAS番号:1038338-55-4

MF:C10H11F2NO2

メガワット:215.19664978981

MDL:MFCD11200712

CID:5156612

PubChem ID:43147870

methyl 3-amino-3-(2,4-difluorophenyl)propanoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-amino-3-(2,4-difluorophenyl)propanoate

-

- MDL: MFCD11200712

- インチ: 1S/C10H11F2NO2/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4,9H,5,13H2,1H3

- InChIKey: FCVSGKVSVMNVBK-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)CC(N)C1=CC=C(F)C=C1F

methyl 3-amino-3-(2,4-difluorophenyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-82154-1.0g |

methyl 3-amino-3-(2,4-difluorophenyl)propanoate |

1038338-55-4 | 95% | 1.0g |

$714.0 | 2024-05-21 | |

| Enamine | EN300-82154-2.5g |

methyl 3-amino-3-(2,4-difluorophenyl)propanoate |

1038338-55-4 | 95% | 2.5g |

$1399.0 | 2024-05-21 | |

| Enamine | EN300-82154-10.0g |

methyl 3-amino-3-(2,4-difluorophenyl)propanoate |

1038338-55-4 | 95% | 10.0g |

$3069.0 | 2024-05-21 | |

| Enamine | EN300-82154-5g |

methyl 3-amino-3-(2,4-difluorophenyl)propanoate |

1038338-55-4 | 5g |

$2070.0 | 2023-09-02 | ||

| Enamine | EN300-82154-10g |

methyl 3-amino-3-(2,4-difluorophenyl)propanoate |

1038338-55-4 | 10g |

$3069.0 | 2023-09-02 | ||

| Enamine | EN300-82154-0.25g |

methyl 3-amino-3-(2,4-difluorophenyl)propanoate |

1038338-55-4 | 95% | 0.25g |

$657.0 | 2024-05-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01100657-1g |

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate |

1038338-55-4 | 95% | 1g |

¥3514.0 | 2023-03-01 | |

| Enamine | EN300-82154-0.1g |

methyl 3-amino-3-(2,4-difluorophenyl)propanoate |

1038338-55-4 | 95% | 0.1g |

$628.0 | 2024-05-21 | |

| Enamine | EN300-82154-5.0g |

methyl 3-amino-3-(2,4-difluorophenyl)propanoate |

1038338-55-4 | 95% | 5.0g |

$2070.0 | 2024-05-21 | |

| Enamine | EN300-82154-1g |

methyl 3-amino-3-(2,4-difluorophenyl)propanoate |

1038338-55-4 | 1g |

$714.0 | 2023-09-02 |

methyl 3-amino-3-(2,4-difluorophenyl)propanoate 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

1038338-55-4 (methyl 3-amino-3-(2,4-difluorophenyl)propanoate) 関連製品

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 4964-69-6(5-Chloroquinaldine)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1038338-55-4)methyl 3-amino-3-(2,4-difluorophenyl)propanoate

清らかである:99%

はかる:1g

価格 ($):461.0